

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-(trifluoromethyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of **2-Methyl-3-(trifluoromethyl)benzonitrile** (CAS No. 261952-02-7). While this compound is commercially available and holds potential as a building block in medicinal chemistry and materials science, detailed experimental data in the public domain is scarce. This document compiles the available information from chemical suppliers and draws logical inferences for its synthesis and potential applications based on related compounds. The guide is intended for researchers and professionals in drug development and chemical synthesis, highlighting the known characteristics and identifying areas where further research is required.

Molecular Structure and Identification

2-Methyl-3-(trifluoromethyl)benzonitrile is an aromatic compound featuring a benzene ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitrile group at the 1-position.

Molecular Structure:

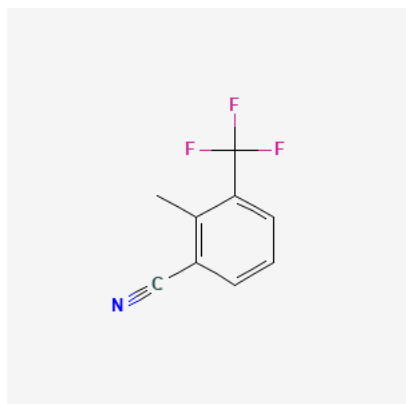


Figure 1. 2D Structure of **2-Methyl-3-(trifluoromethyl)benzonitrile**.

Chemical Identifiers

Identifier	Value
CAS Number	261952-02-7
Molecular Formula	C ₉ H ₆ F ₃ N[1][2]
Molecular Weight	185.15 g/mol [1]
InChI	InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11,12)/h2-4H,1H3[1]
InChIKey	HXGUSYYIWFJFGY-UHFFFAOYSA-N[1]
SMILES	<chem>CC1=C(C=CC=C1C(F)(F)F)C#N</chem>

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **2-Methyl-3-(trifluoromethyl)benzonitrile** are not readily available in peer-reviewed literature. The information below is compiled from chemical supplier data sheets and should be considered as preliminary.

Property	Value	Source
Physical Form	Pale yellow, beige tablets, or liquid/solid/semi-solid[1][2]	Commercial Suppliers
Purity	97-99%	Commercial Suppliers[1][2]
Storage Conditions	Sealed in a dry place, room temperature or 2-8°C[1][2]	Commercial Suppliers
Solubility	Not specified. Expected to be soluble in common organic solvents.	-
Melting Point	Not specified.	-
Boiling Point	Not specified.	-

Note: The lack of publicly available, experimentally verified data for properties such as melting point, boiling point, and solubility necessitates empirical determination for any research or development application.

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Methyl-3-(trifluoromethyl)benzonitrile** is not described in the available scientific literature. However, a plausible synthetic route can be inferred from the known synthesis of its precursor, 2-methyl-3-(trifluoromethyl)aniline, and standard organic chemistry transformations.

Hypothetical Synthetic Pathway

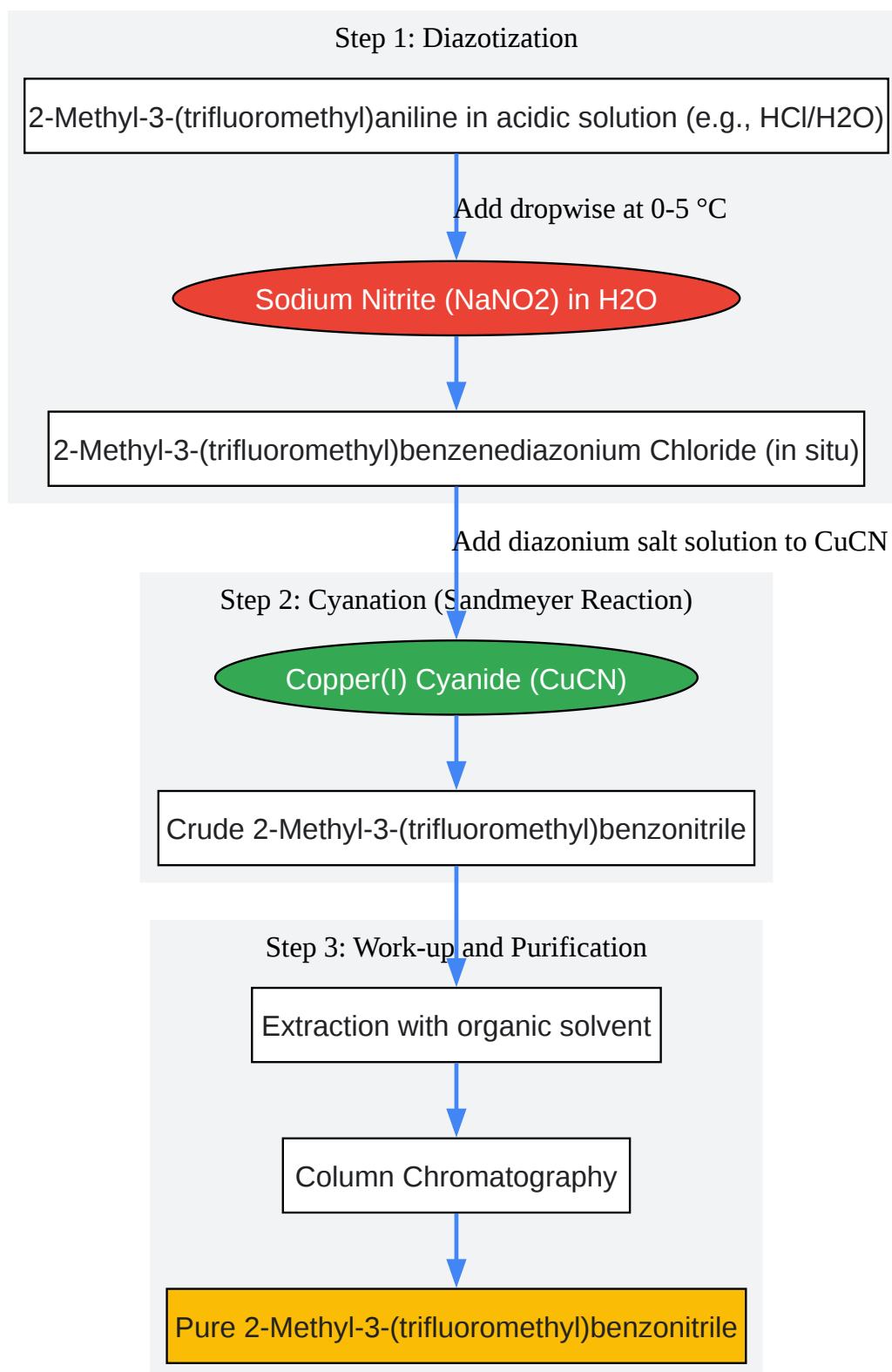
A common method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide. The likely precursor for **2-Methyl-3-(trifluoromethyl)benzonitrile** is 2-methyl-3-(trifluoromethyl)aniline, for which synthetic methods have been published[3][4][5].

The proposed two-step synthesis is as follows:

- Synthesis of 2-Methyl-3-(trifluoromethyl)aniline: This intermediate can be prepared from 2-chloro-3-trifluoromethylaniline through a multi-step process involving the introduction of a methyl group[4][5].
- Conversion to **2-Methyl-3-(trifluoromethyl)benzonitrile**: The aniline can be converted to the corresponding diazonium salt, which is then reacted with a cyanide source to yield the target benzonitrile.

Illustrative Experimental Workflow (Hypothetical)

The following diagram illustrates a potential workflow for the synthesis of **2-Methyl-3-(trifluoromethyl)benzonitrile** from its aniline precursor. It is crucial to note that this is a hypothetical protocol and has not been experimentally validated from cited sources.



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Caption: Hypothetical workflow for the synthesis of **2-Methyl-3-(trifluoromethyl)benzonitrile**.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for **2-Methyl-3-(trifluoromethyl)benzonitrile** has been found in the public domain. For definitive structural confirmation and purity assessment, it is necessary to acquire this data experimentally. Predicted spectral data can be obtained from computational chemistry software, but is not a substitute for experimental verification.

Applications in Drug Development and Research

While there are no specific biological studies or drug development applications reported for **2-Methyl-3-(trifluoromethyl)benzonitrile**, its structural motifs are of significant interest in medicinal chemistry.

- **Trifluoromethyl Group:** The trifluoromethyl group is a key pharmacophore in many modern drugs. Its inclusion can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter the acidity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of a molecule.
- **Benzonitrile Moiety:** The nitrile group can act as a hydrogen bond acceptor and is a bioisostere for other functional groups. Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology and as antiviral agents.

Given these characteristics, **2-Methyl-3-(trifluoromethyl)benzonitrile** is a valuable building block for the synthesis of novel compounds for screening in various disease areas. Its specific substitution pattern offers a unique scaffold for creating new chemical entities.

Conclusion

2-Methyl-3-(trifluoromethyl)benzonitrile is a readily available chemical intermediate with significant potential for use in drug discovery and materials science. However, a notable gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, spectroscopic characterization, and specific biological applications. The information provided in this guide is based on the limited data from commercial suppliers and logical chemical principles. Researchers and drug development professionals are encouraged to perform their own experimental validation of the properties and synthesis of this compound to

fully explore its potential. Further research into the biological activity of derivatives of **2-Methyl-3-(trifluoromethyl)benzonitrile** could lead to the discovery of novel therapeutic agents.

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